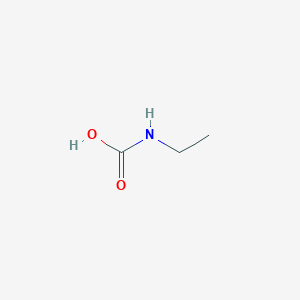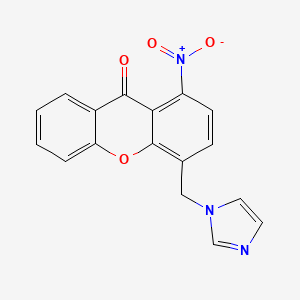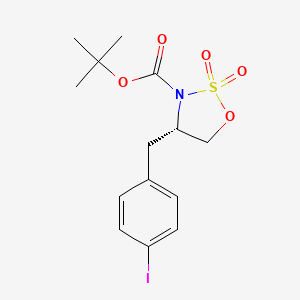
(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide is a complex organic compound that belongs to the class of oxathiazolidines. This compound is characterized by the presence of a benzyl group substituted with an iodine atom, a Boc (tert-butoxycarbonyl) protecting group, and an oxathiazolidine ring system. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis and medicinal chemistry.
Métodos De Preparación
The synthesis of (S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxathiazolidine ring: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the oxathiazolidine ring.
Introduction of the Boc protecting group: The Boc group is introduced to protect the amine functionality during subsequent reactions.
Substitution with the 4-iodobenzyl group:
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce the iodine atom to a less reactive species.
Substitution: The iodine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structure makes it a valuable scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to investigate the biological activity of oxathiazolidine derivatives and their potential therapeutic applications.
Industrial Applications: It may be used in the development of new materials or as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality. The oxathiazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological targets. The iodine atom in the benzyl group can also participate in halogen bonding interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
(S)-3-Boc-4-(4-iodobenzyl)-1,2,3-oxathiazolidine 2,2-dioxide can be compared with other similar compounds, such as:
4-Iodobenzyl bromide: This compound shares the 4-iodobenzyl group but lacks the oxathiazolidine ring and Boc protecting group.
Oxathiazolidine derivatives: Other oxathiazolidine compounds may have different substituents on the ring or different protecting groups, leading to variations in their chemical reactivity and biological activity.
Boc-protected amines: Compounds with Boc-protected amines are commonly used in organic synthesis, but the presence of the oxathiazolidine ring and 4-iodobenzyl group in this compound makes it unique.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C14H18INO5S |
|---|---|
Peso molecular |
439.27 g/mol |
Nombre IUPAC |
tert-butyl (4S)-4-[(4-iodophenyl)methyl]-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C14H18INO5S/c1-14(2,3)21-13(17)16-12(9-20-22(16,18)19)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
Clave InChI |
VWKWOCABOHAKGF-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CC2=CC=C(C=C2)I |
SMILES canónico |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)CC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


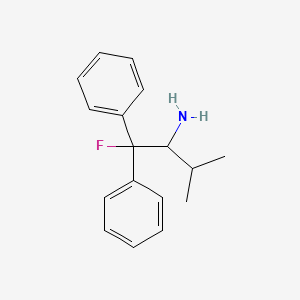
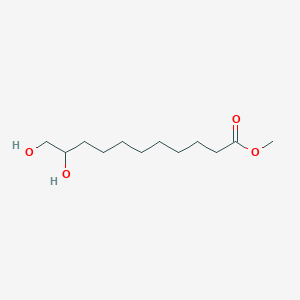
![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)
![(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12285546.png)
![[[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl] acetate](/img/structure/B12285550.png)
![3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid](/img/structure/B12285555.png)
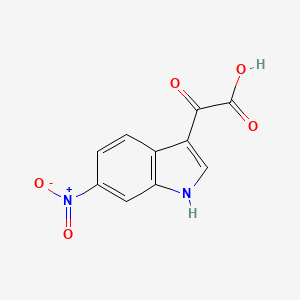
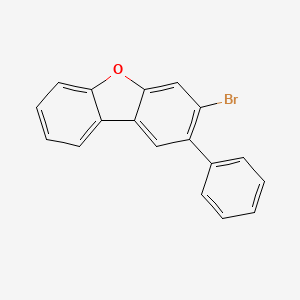


![8-(3,4-Dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B12285573.png)
